molecular formula C10H10F3NOS B14806845 4-Cyclopropoxy-5-(methylthio)-2-(trifluoromethyl)pyridine

4-Cyclopropoxy-5-(methylthio)-2-(trifluoromethyl)pyridine

Cat. No.: B14806845
M. Wt: 249.25 g/mol
InChI Key: PXQJJMQYGLRKOB-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-5-(methylthio)-2-(trifluoromethyl)pyridine is a complex organic compound with a unique structure that includes a cyclopropoxy group, a methylthio group, and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

The synthesis of 4-Cyclopropoxy-5-(methylthio)-2-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized using a combination of cyclization reactions.

    Introduction of Functional Groups: The cyclopropoxy, methylthio, and trifluoromethyl groups are introduced through various substitution reactions.

    Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature conditions to ensure high yield and purity.

Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

4-Cyclopropoxy-5-(methylthio)-2-(trifluoromethyl)pyridine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium or platinum.

Scientific Research Applications

4-Cyclopropoxy-5-(methylthio)-2-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-5-(methylthio)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

4-Cyclopropoxy-5-(methylthio)-2-(trifluoromethyl)pyridine can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10F3NOS

Molecular Weight

249.25 g/mol

IUPAC Name

4-cyclopropyloxy-5-methylsulfanyl-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C10H10F3NOS/c1-16-8-5-14-9(10(11,12)13)4-7(8)15-6-2-3-6/h4-6H,2-3H2,1H3

InChI Key

PXQJJMQYGLRKOB-UHFFFAOYSA-N

Canonical SMILES

CSC1=CN=C(C=C1OC2CC2)C(F)(F)F

Origin of Product

United States

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